N-(2,4-dimethylphenyl)-4-(1-piperidinyl)benzamide
Overview
Description
N-(2,4-dimethylphenyl)-4-(1-piperidinyl)benzamide is a useful research compound. Its molecular formula is C20H24N2O and its molecular weight is 308.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 308.188863393 g/mol and the complexity rating of the compound is 383. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Voltage-Gated Sodium Channel Blockers
Conformationally restricted analogues of tocainide, including 1-Benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide, have been synthesized as voltage-gated skeletal muscle sodium channel blockers. These compounds have shown marked increases in both potency and use-dependent block, indicating potential applications in developing antimyotonic agents (Catalano et al., 2008).
Anticancer Activity
The cytotoxicity of 3-(N-cyclicamino)chromone derivatives, a structural category related to N-(2,4-dimethylphenyl)-4-(1-piperidinyl)benzamide, has been investigated for potential anticancer drug design. These compounds, specifically 3-(4-phenyl-1-piperazinyl)-4H-1-benzopyran-4-one, have exhibited high tumor specificity, comparable to melphalan, without inducing apoptosis, suggesting their use in designing new anticancer medications (Shi et al., 2018).
Anticonvulsant Activity
Several studies have focused on the anticonvulsant properties of compounds structurally related to this compound. These include 4-amino-N-(2,6-dimethylphenyl)benzamide (ameltolide) and its derivatives, which have been shown to be potent anticonvulsants in various animal models, highlighting their potential for treating seizures (Lambert et al., 1995).
Herbicidal Activity
N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a compound within the same chemical family, has been identified as herbicidally active against annual and perennial grasses, indicating its potential utility in agricultural applications for forage legumes, certain turf grasses, and cultivated crops (Viste et al., 1970).
Mitosis Inhibition
Research into N-(1,1-dimethylpropynyl) benzamide series has demonstrated potent and selective inhibition of mitosis in plant cells, akin to the action of propyzamide. These findings suggest applications in understanding and potentially controlling cell division processes within plant biology (Merlin et al., 1987).
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-piperidin-1-ylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-15-6-11-19(16(2)14-15)21-20(23)17-7-9-18(10-8-17)22-12-4-3-5-13-22/h6-11,14H,3-5,12-13H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUILRAIHLSVNLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCCC3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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